molecular formula C19H16N2O3 B14145878 3-(4-Methylphenyl)-7-phenyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-6,8-dione CAS No. 896072-45-0

3-(4-Methylphenyl)-7-phenyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-6,8-dione

Cat. No.: B14145878
CAS No.: 896072-45-0
M. Wt: 320.3 g/mol
InChI Key: OQWREPVVXAARSJ-UHFFFAOYSA-N
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Description

3-(4-Methylphenyl)-7-phenyl-1-oxa-2,7-diazaspiro[44]non-2-ene-6,8-dione is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylphenyl)-7-phenyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-6,8-dione typically involves multi-step organic reactions. One common method involves the reaction of methyl 1-aryl-3-aroyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates with 1,3-diphenylguanidine . This reaction proceeds under controlled conditions to yield the desired spiro compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the laboratory-scale synthesis to larger scales. This includes the use of continuous flow reactors and other advanced techniques to ensure high yield and purity. The specific conditions, such as temperature, pressure, and solvents, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylphenyl)-7-phenyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-6,8-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

3-(4-Methylphenyl)-7-phenyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-6,8-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-Methylphenyl)-7-phenyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-6,8-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methylphenyl)-7-phenyl-1-oxa-2,7-diazaspiro[44]non-2-ene-6,8-dione stands out due to its specific structural features, such as the presence of both phenyl and methylphenyl groups

Properties

CAS No.

896072-45-0

Molecular Formula

C19H16N2O3

Molecular Weight

320.3 g/mol

IUPAC Name

3-(4-methylphenyl)-7-phenyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-6,8-dione

InChI

InChI=1S/C19H16N2O3/c1-13-7-9-14(10-8-13)16-11-19(24-20-16)12-17(22)21(18(19)23)15-5-3-2-4-6-15/h2-10H,11-12H2,1H3

InChI Key

OQWREPVVXAARSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC3(C2)CC(=O)N(C3=O)C4=CC=CC=C4

solubility

45.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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